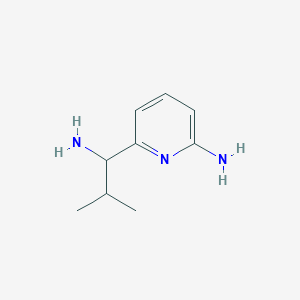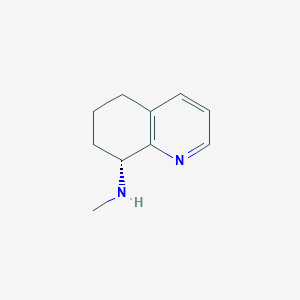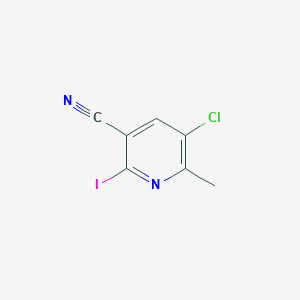
(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a pyridine ring substituted with a chloro group and a pyrrolidine ring, making it a versatile scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-pyridinecarboxaldehyde.
Formation of Pyrrolidine Ring: The aldehyde undergoes a condensation reaction with (S)-pyrrolidine-2-carboxylic acid to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also carefully managed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify the ring structure.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Modified pyrrolidine rings or reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of biologically active compounds.
Medicine: Plays a crucial role in the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmacologically active molecule derived from this compound.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-pyrrolidin-2-yl-pyridine: Lacks the chiral center, making it less selective in biological applications.
5-Pyrrolidin-2-yl-pyridine: Does not have the chloro substitution, affecting its reactivity and binding properties.
3-Chloro-5-pyrrolidin-2-yl-pyridine hydrochloride: Similar but differs in the number of hydrochloride groups.
Uniqueness: (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This enhances its efficacy and reduces potential side effects compared to its non-chiral counterparts.
Eigenschaften
IUPAC Name |
3-chloro-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQKGBWVLRCGNO-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190543.png)
![2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190544.png)


![6,7-Dihydro-[2]pyrindin-5-one Tosylate](/img/structure/B8190565.png)









